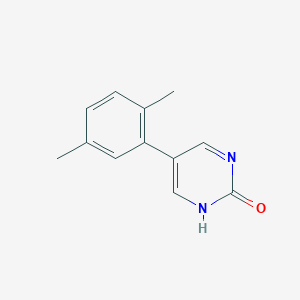
5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine (5-DMP-2HP) is an organic compound that is widely used in scientific research. It is a pyrimidine derivative and has a wide range of applications in the field of medicinal chemistry. It is a highly versatile compound that can be used in a variety of laboratory experiments. In addition to its use in research, 5-DMP-2HP is also used in the manufacture of pharmaceuticals, cosmetics, and other products.
Wirkmechanismus
The mechanism of action of 5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine, 95% is not yet fully understood. However, it is believed to act as a substrate for various enzymes, including those involved in the metabolism of drugs and other biologically active molecules. It is also believed to interact with certain proteins, which may alter their activity and thus affect the biological activity of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine, 95% have not been extensively studied. However, it has been used in studies of enzyme-catalyzed reactions and the design of new drugs. It is also believed to interact with certain proteins, which may alter their activity and thus affect the biological activity of the molecule.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine, 95% is its high purity, which makes it suitable for use in a wide range of laboratory experiments. In addition, it is relatively easy to synthesize and has a wide range of applications in the field of medicinal chemistry. However, the mechanism of action of 5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine, 95% is not yet fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
The future directions for 5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine, 95% include further research into its mechanism of action and its potential applications in the design of new drugs. In addition, further research into its biochemical and physiological effects could lead to the development of new therapeutic agents. Furthermore, its use in the synthesis of various compounds could lead to the development of new materials for various applications. Finally, further research into its use in the synthesis of biologically active molecules could lead to the development of new drugs and other therapeutic agents.
Synthesemethoden
The synthesis of 5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine, 95% is relatively straightforward. It can be synthesized from 2,5-dimethylphenol and ethylenediamine in the presence of a catalyst. The reaction is carried out at room temperature and the product is isolated by filtration. The yield of the reaction is typically around 95%.
Wissenschaftliche Forschungsanwendungen
5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine, 95% is a widely used compound in scientific research. It has been used in the synthesis of various compounds, including drugs and other biologically active molecules. It has also been used in the study of enzyme-catalyzed reactions and the design of new drugs. Furthermore, 5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine, 95% is also used in the development of new materials for various applications.
Eigenschaften
IUPAC Name |
5-(2,5-dimethylphenyl)-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-3-4-9(2)11(5-8)10-6-13-12(15)14-7-10/h3-7H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDJTZLPGITLSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CNC(=O)N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680833 |
Source


|
| Record name | 5-(2,5-Dimethylphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111114-13-6 |
Source


|
| Record name | 5-(2,5-Dimethylphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














